An In-depth Technical Guide to the Structure Elucidation of 1-(4-Aminophenyl)cyclopentanecarbonitrile
An In-depth Technical Guide to the Structure Elucidation of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the fundamental physicochemical properties, predicted and expected spectroscopic data, and detailed experimental protocols for the characterization of this molecule. The guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and quality control of this compound and its derivatives.
Introduction
1-(4-Aminophenyl)cyclopentanecarbonitrile, with the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol , is a significant building block in medicinal chemistry.[1][2] Its structure combines a p-substituted aniline ring with a cyclopentanecarbonitrile moiety, making it a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. Accurate and thorough structure elucidation is paramount to ensure the identity, purity, and quality of this intermediate in drug development and manufacturing processes. This guide details the analytical methodologies employed for its complete structural characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-aminophenyl)cyclopentanecarbonitrile is presented in Table 1. These properties are essential for understanding the compound's behavior in various analytical and synthetic procedures.
Table 1: Physicochemical Properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 115279-73-7 | [3] |
| Appearance | White to yellow solid powder | [4] |
| Predicted Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [5] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [5] |
| Predicted Refractive Index | 1.584 | [5] |
| SMILES | C1CCC(C1)(C#N)c2ccc(cc2)N | [1] |
| InChI | InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [2] |
Spectroscopic Analysis and Structure Elucidation
The definitive structure of 1-(4-aminophenyl)cyclopentanecarbonitrile is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 1-(4-aminophenyl)cyclopentanecarbonitrile is predicted to show distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the cyclopentane ring. The expected chemical shifts are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -C(CN)R₂) |
| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~ 3.7 | Broad Singlet | 2H | -NH₂ |
| ~ 2.0 - 2.2 | Multiplet | 4H | Cyclopentane -CH₂ |
| ~ 1.8 - 2.0 | Multiplet | 4H | Cyclopentane -CH₂ |
Note: These are predicted values based on known chemical shift ranges for similar structural motifs.
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | Ar-C (C-NH₂) |
| ~ 128 - 132 | Ar-C (quaternary) |
| ~ 125 - 128 | Ar-CH (ortho to -C(CN)R₂) |
| ~ 120 - 125 | -C≡N |
| ~ 114 - 116 | Ar-CH (ortho to -NH₂) |
| ~ 45 - 50 | Quaternary Cyclopentane C |
| ~ 35 - 40 | Cyclopentane -CH₂ |
| ~ 23 - 28 | Cyclopentane -CH₂ |
Note: These are predicted values based on known chemical shift ranges for similar structural motifs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 1-(4-aminophenyl)cyclopentanecarbonitrile are listed in Table 4.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2240 - 2220 | Sharp, Medium | C≡N stretch (nitrile) |
| ~ 1620 - 1580 | Strong | Aromatic C=C stretch |
| ~ 1620 - 1560 | Strong | N-H bend (scissoring) |
| ~ 850 - 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Predicted mass-to-charge ratios for various adducts are presented in Table 5.[6]
Table 5: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.12297 |
| [M+Na]⁺ | 209.10491 |
| [M-H]⁻ | 185.10841 |
| [M]⁺ | 186.11514 |
Experimental Protocols
To obtain the spectroscopic data for the structure elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile, the following experimental protocols are recommended.
NMR Spectroscopy
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Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: A 500 MHz NMR spectrometer.
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¹H NMR Acquisition:
-
Number of scans: 16
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Relaxation delay: 1.0 s
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Pulse width: 30°
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Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
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Number of scans: 1024
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Relaxation delay: 2.0 s
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Pulse program: Proton-decoupled
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Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Acquisition:
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Scan range: 4000 to 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of scans: 16
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-
Data Processing: Obtain a background spectrum of the KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
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Acquisition (Positive Ion Mode):
-
Ionization mode: ESI positive
-
Mass range: 50-500 m/z
-
Capillary voltage: 3.5 kV
-
Source temperature: 120 °C
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Determine the elemental composition from the high-resolution mass data.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the structure elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile.
Caption: Workflow for the structure elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile.
Caption: Chemical structure of 1-(4-aminophenyl)cyclopentanecarbonitrile.
Conclusion
The structural elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile is a critical step in its application as a pharmaceutical intermediate. This guide has detailed the integrated use of NMR, IR, and Mass Spectrometry to confirm its molecular structure. By following the provided experimental protocols and interpreting the resulting data in the context of the expected values, researchers can confidently verify the identity and purity of this compound, ensuring the quality and reliability of downstream synthetic processes and the final active pharmaceutical ingredients.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1-(4-Aminophenyl)cyclopentanecarbonitrile [lgcstandards.com]
- 3. 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7 [chemicalbook.com]
- 4. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2) [pubchemlite.lcsb.uni.lu]
